molecular formula C10H12ClNS B14352834 Carbonochloridimidothioic acid, (2,6-dimethylphenyl)-, methyl ester CAS No. 94518-64-6

Carbonochloridimidothioic acid, (2,6-dimethylphenyl)-, methyl ester

Katalognummer: B14352834
CAS-Nummer: 94518-64-6
Molekulargewicht: 213.73 g/mol
InChI-Schlüssel: FKIRSQCVCMQMSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Carbonochloridimidothioic acid, (2,6-dimethylphenyl)-, methyl ester typically involves the reaction of 2,6-dimethylphenyl isothiocyanate with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Carbonochloridimidothioic acid, (2,6-dimethylphenyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols and amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alcohols, amines, thiols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Carbonochloridimidothioic acid, (2,6-dimethylphenyl)-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Carbonochloridimidothioic acid, (2,6-dimethylphenyl)-, methyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The pathways involved include the inhibition of enzyme activity and the disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Carbonochloridimidothioic acid, phenyl-, methyl ester
  • Carbonochloridimidothioic acid, (4-methylphenyl)-, methyl ester
  • Carbonochloridimidothioic acid, (2,4-dimethylphenyl)-, methyl ester

Uniqueness

Carbonochloridimidothioic acid, (2,6-dimethylphenyl)-, methyl ester is unique due to the presence of the 2,6-dimethylphenyl group, which imparts specific steric and electronic properties. These properties influence the compound’s reactivity and its interactions with biological targets, making it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

94518-64-6

Molekularformel

C10H12ClNS

Molekulargewicht

213.73 g/mol

IUPAC-Name

N-(2,6-dimethylphenyl)-1-methylsulfanylmethanimidoyl chloride

InChI

InChI=1S/C10H12ClNS/c1-7-5-4-6-8(2)9(7)12-10(11)13-3/h4-6H,1-3H3

InChI-Schlüssel

FKIRSQCVCMQMSU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)C)N=C(SC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.